7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-7-(4-propan-2-ylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-11(2)13-5-7-14(8-6-13)20-10-9-15-12(3)18-17(21-4)19-16(15)20/h5-8,11H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLCBRRMZVZEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, is a derivative of pyrido[2,3-d]pyrimidine. Pyrido[2,3-d]pyrimidines have been found to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors. These targets play crucial roles in cellular signaling pathways, cell growth, and proliferation.
Mode of Action
This inhibition can lead to changes in cellular signaling pathways, potentially leading to effects such as the suppression of cell growth or induction of cell death.
Biochemical Pathways
The biochemical pathways affected by this compound would be dependent on its specific targets. Given the broad range of targets associated with pyrido[2,3-d]pyrimidines, it’s likely that multiple pathways could be affected. These could include pathways involved in cell growth and proliferation, apoptosis, and various signaling pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. Given the targets associated with pyrido[2,3-d]pyrimidines, potential effects could include the inhibition of cell growth, induction of cell death, or alterations in cellular signaling.
Biochemical Analysis
Biochemical Properties
They are known to exhibit a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Cellular Effects
Related pyrrolopyrimidines have been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Molecular Mechanism
It is known that pyrrolopyrimidines can act as inhibitors of protein kinases. They may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds have been synthesized and studied for their stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine at different dosages in animal models have not been reported. Related compounds have been studied for their effects at different dosages.
Metabolic Pathways
Pyrimidine biosynthesis is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental functions such as DNA and RNA biosynthesis.
Transport and Distribution
Related compounds have been studied for their transport and distribution.
Subcellular Localization
Related compounds have been studied for their subcellular localization.
Biological Activity
The compound 7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18N4S
- Molecular Weight : 286.39 g/mol
Structure Analysis
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the isopropyl group and methylthio substituent may influence its pharmacological properties.
Anticancer Activity
Research indicates that compounds with a similar pyrrolo[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies on related compounds have shown:
- Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis and repair, making it a target for cancer therapy. Compounds structurally similar to our target have demonstrated IC50 values in the low nanomolar range against TS .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound A | TS | 46 |
| Compound B | DHFR | 120 |
Antimicrobial Activity
Pyrrolo[2,3-d]pyrimidines have also been evaluated for their antimicrobial properties. A study found that derivatives exhibited activity against various bacterial strains, suggesting potential applications in treating infections .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrrolo[2,3-d]pyrimidines and tested their efficacy against human cancer cell lines. The results indicated that certain modifications enhanced the potency against TS and DHFR, leading to increased cytotoxicity in resistant cancer cell lines .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of pyrrolo[2,3-d]pyrimidine derivatives against E. coli and Staphylococcus aureus. The study reported significant inhibition at concentrations as low as 10 µg/mL, demonstrating the potential for these compounds in clinical applications .
Comparison with Similar Compounds
Structural Analogues
Substituent Variations at Position 2
- 2-(Benzylsulfanyl)-4-Methyl-7-Phenyl Derivative (CAS 338415-97-7): Structure: Benzylsulfanyl at position 2, phenyl at position 6. Properties: Higher molecular weight (333.45 g/mol) and increased aromaticity compared to the target compound. Applications: Not explicitly stated, but sulfur-containing groups often enhance binding to biological targets .
Substituent Variations at Position 4
- 4-Chloro Derivatives (e.g., 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, CAS 16372-08-0): Structure: Chlorine replaces the methyl group. Properties: White crystalline powder (m.p. 215–220°C), soluble in chloroform and methanol. Applications: Key intermediate in synthesizing Tofacitinib, a JAK inhibitor .
Substituent Variations at Position 7
- 7-(4-Methoxybenzyl) Derivative (CAS 853680-76-9):
Key Observations :
- Methylsulfanyl at Position 2 : Common in bioactive derivatives (e.g., GSK1104252A), suggesting a role in receptor binding .
- 7-Aryl Groups : Bulky substituents like 4-isopropylphenyl may enhance metabolic stability compared to smaller groups (e.g., phenyl or methoxybenzyl) .
Physicochemical Properties
| Property | Target Compound (Inferred) | 4-Chloro Derivative (CAS 16372-08-0) | 7-(4-Methoxybenzyl) Derivative |
|---|---|---|---|
| Molecular Weight | ~340 g/mol | 163.59 g/mol | 275.73 g/mol |
| Melting Point | Not reported | 215–220°C | Not reported |
| Solubility | Likely lipophilic | Soluble in chloroform, methanol | Soluble in polar solvents |
Q & A
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer : Replace traditional solvents with biobased alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods (e.g., Pd/C for dehalogenation). Use process simulation tools (Aspen Plus) to minimize waste and energy consumption. Membrane technologies (e.g., solvent-resistant nanofiltration) can recover catalysts, aligning with CRDC’s focus on sustainable chemical engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
